Product packaging for N-(2-thien-2-ylethyl)urea(Cat. No.:CAS No. 106860-34-8)

N-(2-thien-2-ylethyl)urea

Cat. No.: B168482
CAS No.: 106860-34-8
M. Wt: 170.23 g/mol
InChI Key: OPFZOWWTCYPZND-UHFFFAOYSA-N
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Description

N-(2-thien-2-ylethyl)urea is a chemical compound featuring a urea functional group integrated with a thiophene moiety. The molecular structure, which combines an electron-rich thiophene heterocycle with the hydrogen-bonding capabilities of the urea group, makes it a valuable scaffold in medicinal chemistry and drug discovery research. Urea derivatives are known for their ability to act as key pharmacophores in the design of enzyme inhibitors and receptor ligands, often contributing to enhanced binding affinity and selectivity in biologically active molecules. This compound serves as a versatile building block for the synthesis of more complex molecules. Researchers can utilize it in the exploration of structure-activity relationships (SAR), particularly in areas where thiophene-based structures are prevalent. Such structures are commonly investigated for their diverse biological activities. While specific biological data for this compound is not widely reported in the available literature, its structural features align with those used in developing compounds for immunological and inflammatory research, positioning it as a compound of interest for high-throughput screening and hit-to-lead optimization campaigns. Please Note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2OS B168482 N-(2-thien-2-ylethyl)urea CAS No. 106860-34-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-thiophen-2-ylethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c8-7(10)9-4-3-6-2-1-5-11-6/h1-2,5H,3-4H2,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFZOWWTCYPZND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 2 Thien 2 Ylethyl Urea

Chemical Synthesis Pathways for the N-(2-thien-2-ylethyl)urea Core Structure

The formation of the this compound core structure can be achieved through several established synthetic routes. These methods primarily involve the creation of the urea (B33335) linkage from a suitable thiophene-containing amine precursor.

Classical Urea Formation Reactions Adapted for this compound

The most common and direct methods for synthesizing N-substituted ureas involve the reaction of an amine with a source of the carbonyl group. For this compound, the key starting material is 2-(2-aminoethyl)thiophene.

One classical approach involves the reaction of 2-(2-aminoethyl)thiophene with a cyanate, such as potassium or sodium cyanate, in an acidic aqueous solution. This method is straightforward but may require extended reaction times and elevated temperatures to achieve good yields. thieme-connect.com

Another widely used method is the reaction of 2-(2-aminoethyl)thiophene with an isocyanate. While this provides a direct route to the urea, isocyanates are often toxic and can be difficult to handle. niscpr.res.in A common laboratory-scale synthesis involves the in-situ generation of an isocyanate from a corresponding acyl azide (B81097) (Curtius rearrangement), followed by reaction with the amine. beilstein-journals.org Alternatively, phosgene (B1210022) or its safer solid substitutes like triphosgene (B27547) or carbonyldiimidazole (CDI) can be used to form an isocyanate intermediate from the amine, which then reacts with ammonia (B1221849) or a protected amine to yield the final urea. niscpr.res.in

Reagent/MethodStarting MaterialsGeneral ConditionsReference(s)
Potassium Cyanate 2-(2-aminoethyl)thiophene, KOCNAqueous HCl, 60°C, 6-24h thieme-connect.com
Isocyanate Addition 2-(2-aminoethyl)thiophene, IsocyanateAprotic solvent (e.g., THF, DCM), RT niscpr.res.in
Curtius Rearrangement Carboxylic acid derivative of thiophene (B33073)Formation of acyl azide, thermal or photochemical rearrangement, trapping with amine beilstein-journals.org
Phosgene/Phosgene Substitutes 2-(2-aminoethyl)thiophene, Phosgene/Triphosgene/CDIFormation of isocyanate or chloroformate, reaction with ammonia source niscpr.res.in

This table provides an interactive summary of classical urea formation reactions adaptable for this compound synthesis.

Stereoselective Synthesis of Chiral this compound Derivatives

While this compound itself is not chiral, the introduction of substituents on the ethylene (B1197577) linker can create stereogenic centers, leading to chiral derivatives. The stereoselective synthesis of such analogs is crucial for studying their biological activities, as different enantiomers can have distinct pharmacological profiles.

Chiral Auxiliaries: A common strategy for stereoselective synthesis involves the use of a chiral auxiliary. rsc.org This involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. rsc.org For instance, a chiral auxiliary could be attached to the thiophene precursor before the introduction of a substituent on the ethylene linker. After the stereoselective reaction, the auxiliary is removed to yield the enantiomerically enriched product. rsc.org

Enzymatic Synthesis: Biocatalysis offers a powerful tool for stereoselective synthesis. Enzymes such as lipases and transaminases can be employed for the kinetic resolution of racemic intermediates or for the asymmetric synthesis of chiral building blocks. mdpi.comnih.gov For example, a racemic alcohol precursor to a chiral this compound derivative could be resolved using a lipase-catalyzed acylation, where one enantiomer reacts faster, allowing for the separation of the two. nih.gov Similarly, a transaminase could be used for the asymmetric synthesis of a chiral amine precursor. nih.gov

StrategyDescriptionKey Intermediates/ReagentsReference(s)
Chiral Auxiliary Temporary incorporation of a chiral group to guide stereoselective transformations.Evans oxazolidinones, SAMP/RAMP hydrazones rsc.org
Enzymatic Kinetic Resolution Use of enzymes to selectively react with one enantiomer of a racemic mixture.Lipases, Proteases mdpi.comnih.gov
Enzymatic Asymmetric Synthesis Use of enzymes to convert a prochiral substrate into a chiral product.Transaminases, Dehydrogenases mdpi.comnih.gov

This table presents an interactive overview of general stereoselective synthesis strategies applicable to chiral derivatives of this compound.

Advanced Derivatization Strategies for this compound Analogues

The structural modification of this compound can lead to the development of new compounds with potentially enhanced properties. Derivatization can be targeted at the nitrogen centers of the urea moiety, the thiophene ring, or the ethylene linker.

Functionalization at Nitrogen Centers of the Urea Moiety

The nitrogen atoms of the urea group can be functionalized through alkylation or acylation reactions. These modifications can significantly alter the electronic and steric properties of the molecule.

N-Alkylation: The alkylation of ureas can be achieved by reaction with alkyl halides in the presence of a base. frontiersin.org The choice of base and solvent is critical to control the regioselectivity of the alkylation. Palladium-catalyzed N-alkylation reactions have also emerged as a powerful method. researchgate.net

N-Acylation: Acylation of the urea nitrogen atoms can be performed using acylating agents such as acid chlorides or anhydrides, typically in the presence of a base like triethylamine. arkat-usa.org This reaction introduces an acyl group, which can serve as a handle for further functionalization or can directly contribute to the biological activity of the resulting analog.

ReactionReagentsGeneral ConditionsReference(s)
N-Alkylation Alkyl halide, Base (e.g., NaH, K2CO3)Aprotic solvent (e.g., DMF, THF) frontiersin.org
N-Acylation Acid chloride/anhydride, Base (e.g., Et3N, Pyridine)Aprotic solvent (e.g., CH2Cl2, Toluene) arkat-usa.org

This interactive table summarizes common methods for the N-functionalization of ureas.

Modifications on the Thiophene Ring and Ethylene Linker

The thiophene ring in this compound is susceptible to electrophilic substitution reactions. The sulfur atom in the ring makes it more reactive than benzene (B151609) towards electrophiles, with substitution generally occurring at the 5-position (and to a lesser extent, the 3-position). researchgate.net

Common electrophilic substitution reactions that can be performed on the thiophene ring include halogenation (bromination, chlorination), nitration, and sulfonation. researchgate.net These modifications can be used to introduce a variety of functional groups onto the thiophene ring, allowing for the synthesis of a diverse library of analogs.

Modification of the ethylene linker is less straightforward and would typically involve starting from a pre-functionalized 2-(2-aminoethyl)thiophene derivative. For instance, introducing substituents at the benzylic position can be achieved by starting from a corresponding substituted 2-acetylthiophene.

ReactionReagentProductReference(s)
Halogenation NBS, NCS5-Bromo or 5-Chloro derivative researchgate.net
Nitration HNO3/H2SO45-Nitro derivative google.com
Sulfonation H2SO4Thiophene-5-sulfonic acid derivative researchgate.net

This interactive table outlines common electrophilic substitution reactions applicable to the thiophene ring of this compound.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This can be achieved through the use of safer solvents, more efficient catalytic systems, and energy-saving techniques.

Greener Solvents: The use of environmentally benign solvents such as water, ionic liquids, or supercritical fluids can significantly reduce the pollution associated with organic synthesis. researchgate.net For example, the synthesis of ureas has been reported in water and in ionic liquids, which can often be recycled. researchgate.netionike.com

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate many organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. niscpr.res.inresearchgate.net The synthesis of N-substituted ureas has been successfully achieved using microwave assistance, providing a more energy-efficient route. thieme-connect.comniscpr.res.inresearchgate.net

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. nih.gov As mentioned in section 2.1.2, enzymes can be used for the stereoselective synthesis of chiral derivatives. Furthermore, enzymes like urease have been employed in the synthesis of heterocyclic compounds from urea under mild, aqueous conditions. nih.gov

Green ApproachDescriptionPotential Application to this compound SynthesisReference(s)
Greener Solvents Use of water, ionic liquids, or supercritical fluids to replace hazardous organic solvents.Synthesis in water or recyclable ionic liquids. researchgate.netresearchgate.netionike.com
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions and improve energy efficiency.Rapid synthesis of the urea core structure. thieme-connect.comniscpr.res.inresearchgate.net
Biocatalysis Use of enzymes as catalysts for selective and environmentally benign transformations.Stereoselective synthesis of chiral analogs; enzymatic decomposition of urea for in-situ ammonia generation. mdpi.comnih.govnih.gov

This interactive table highlights green chemistry approaches that can be applied to the synthesis of this compound.

Reactivity Studies and Mechanistic Investigations of this compound

The reactivity of this compound is governed by the interplay of its constituent functional groups: the thiophene ring, the ethyl linker, and the urea moiety. While specific mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, its chemical behavior can be inferred from studies of closely related analogues and the fundamental principles of organic chemistry. Investigations into related compounds, such as N-(1-benzo[b]thien-2-ylethyl)-N-hydroxyurea (Zileuton) and its metabolites, provide significant insights into the potential transformations of this compound. researchgate.netresearchgate.netvub.ac.be

Hydrolysis

The urea functional group can undergo hydrolysis under both acidic and basic conditions. This process typically involves the cleavage of the C-N bonds within the urea moiety.

Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen of the urea is protonated, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule. The likely mechanism, based on general knowledge of urea hydrolysis, would proceed through a tetrahedral intermediate. Subsequent proton transfers and elimination steps would lead to the formation of 2-(thien-2-yl)ethan-1-amine, carbon dioxide, and an ammonium (B1175870) ion.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the urea. This also proceeds through a tetrahedral intermediate. Proton abstraction from a nitrogen atom and subsequent cleavage of the C-N bond would yield 2-(thien-2-yl)ethan-1-amine and an isocyanate intermediate, which would then be rapidly hydrolyzed to carbamic acid and subsequently decompose to carbon dioxide and ammonia.

Stress testing of the closely related compound Zileuton under acidic and basic reflux conditions has been shown to lead to degradation, indicating the lability of the urea or hydroxyurea (B1673989) moiety under these conditions. vub.ac.be For this compound, the expected hydrolysis products are outlined in the table below.

Reaction ConditionPotential Products
Acidic Hydrolysis (e.g., HCl, reflux)2-(thien-2-yl)ethan-1-amine, Carbon Dioxide, Ammonium salt
Basic Hydrolysis (e.g., NaOH, reflux)2-(thien-2-yl)ethan-1-amine, Carbonate salt

Oxidation

The this compound molecule contains two primary sites susceptible to oxidation: the sulfur atom in the thiophene ring and the urea functionality itself.

The oxidation of thiophenes can lead to various products, including thiophene-S-oxides and ultimately ring-opened products, depending on the oxidant and reaction conditions. However, the urea moiety can also be oxidized. Studies on the oxidation of thiourea (B124793), a close analogue of urea where oxygen is replaced by sulfur, show that it is susceptible to oxidation by various agents, yielding products like ureas and oxides of sulfur. researchgate.net

In the context of this compound, oxidation with common oxidizing agents like hydrogen peroxide could potentially target the thiophene sulfur. However, studies on the oxidative degradation of Zileuton have identified 1-(1-(benzo[b]thiophen-2-yl)ethyl)urea as a degradation product, which is the N-dehydroxy analogue. vub.ac.be This suggests that under certain oxidative conditions, the core urea structure can be formed from a precursor, but also implies its relative stability compared to the N-hydroxy group in that specific context. For this compound itself, strong oxidation may lead to complex product mixtures due to reactions at both the thiophene and urea moieties.

Cyclization Reactions

Urea derivatives are known to participate in cyclization reactions, particularly when another reactive functional group is present in the molecule or when reacted with difunctional reagents. For instance, ureas react with malonic esters to form barbituric acids. wikipedia.org While this compound does not possess a second functional group that would readily lead to intramolecular cyclization, it could potentially react with other molecules in intermolecular cyclization processes.

Computational studies on related urea-containing compounds have explored their conformational preferences, which can influence reactivity. For example, theoretical calculations on the N-dehydroxylated metabolite of Zileuton, which is structurally very similar to this compound, have been performed. researchgate.netresearchgate.net These studies indicate the potential for intramolecular hydrogen bonding, which can affect the molecule's shape and the accessibility of its reactive sites. researchgate.net Such conformational factors would play a crucial role in the transition states of any potential cyclization reactions.

Advanced Spectroscopic and Structural Elucidation of N 2 Thien 2 Ylethyl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. A full suite of NMR experiments, including one-dimensional ¹H and ¹³C techniques, alongside two-dimensional correlation spectroscopy, provides unambiguous evidence for the molecular structure of N-(2-thien-2-ylethyl)urea.

The ¹H NMR spectrum is expected to show distinct signals for each proton environment. The protons of the thiophene (B33073) ring typically appear in the aromatic region (δ 6.5-7.5 ppm). The ethyl bridge protons would present as two triplets due to mutual coupling, with the CH₂ group adjacent to the thiophene ring appearing slightly downfield from the CH₂ group bonded to the urea (B33335) nitrogen. The urea moiety contains two types of protons: the NH proton adjacent to the ethyl group and the two protons of the terminal NH₂ group. These amide protons are expected to be broad signals and their chemical shift can be solvent-dependent.

The ¹³C NMR spectrum provides direct information about the carbon skeleton. The spectrum would display signals for the four distinct carbons of the thiophene ring, the two carbons of the ethyl linker, and the carbonyl carbon of the urea group, which typically resonates significantly downfield (~160 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in a typical deuterated solvent (e.g., DMSO-d₆). Note: These are typical, estimated values. Actual experimental values may vary based on solvent and experimental conditions.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Thienyl CH (C3, C4, C5)~6.9-7.4~124-128
Thienyl C (C2)-~142
C H₂-Thienyl~3.0 (t)~29
-C H₂-NH-~3.4 (q)~41
-NH -~6.1 (t)-
-NH~5.5 (s, broad)-
C =O-~159

To confirm the atomic connectivity and finalize the structural assignment, two-dimensional (2D) NMR experiments are employed. Although specific 2D NMR studies for this compound are not documented in the searched literature, the application of these techniques is standard for structural elucidation. eurjchem.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish the proton-proton coupling network. Key correlations would be observed between the protons of the ethyl linker (-CH₂-CH₂-), confirming their adjacent relationship. It would also show couplings between the different protons on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It would definitively link the proton signals of the thiophene ring and the ethyl group to their corresponding carbon signals identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is crucial for connecting molecular fragments. For this compound, an HMBC spectrum would show correlations from the ethyl protons to the thiophene ring carbons and the urea carbonyl carbon, thereby confirming the entire molecular framework.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form, providing information that is inaccessible by solution NMR. researchgate.net It is particularly useful for characterizing polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. cam.ac.uk

For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR experiments could be used to probe the local environment of the carbon and nitrogen atoms in the crystal lattice. Different polymorphs would likely exhibit distinct chemical shifts due to variations in molecular packing and hydrogen bonding environments. Furthermore, ssNMR can be used to study dynamic processes, such as the rotation around C-N bonds within the urea moiety in the solid state. researchgate.net While general studies on substituted ureas using ssNMR exist, specific experimental data for this compound has not been reported in the reviewed scientific literature.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

X-ray Crystallography for Three-Dimensional Structural Characterization

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.comwellcomeopenresearch.org This technique provides precise data on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together to form a crystal.

A search of publicly accessible crystallographic databases, such as the Cambridge Structural Database (CSD), did not yield a deposited crystal structure for this compound. mdpi.comresearchgate.net However, the analysis of related urea and thiophene derivatives provides a clear indication of the type of structural information that would be obtained. researchgate.net

A single crystal X-ray diffraction experiment would provide the definitive solid-state conformation of the molecule, including the planarity of the urea and thiophene groups and the torsion angles of the ethyl linker. This would resolve any ambiguity about the molecule's preferred shape in the crystalline environment.

Table 2: Data typically obtained from a Single Crystal X-ray Diffraction Experiment. Note: This table describes the parameters that would be determined from a crystallographic analysis, should a suitable crystal of this compound be grown and analyzed.

Parameter Description
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space GroupThe specific symmetry group of the crystal (e.g., P2₁/c).
Unit Cell DimensionsThe lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic CoordinatesThe precise x, y, z coordinates for every non-hydrogen atom in the asymmetric unit.
Bond LengthsThe distances between bonded atoms (e.g., C=O, C-N, C-S).
Bond AnglesThe angles formed by three connected atoms (e.g., C-N-C).
Torsion AnglesThe dihedral angles that define the molecular conformation.
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

The urea functional group is a powerful and predictable hydrogen-bonding motif, capable of acting as both a hydrogen bond donor (through its N-H groups) and an acceptor (through its carbonyl oxygen). This leads to the formation of robust, self-assembled supramolecular structures in the solid state. wellcomeopenresearch.org

Single Crystal X-ray Diffraction Analysis of this compound and its Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for probing the conformational landscape of a molecule. The vibrational modes of this compound can be conceptually dissected into contributions from the urea moiety, the ethyl linker, and the thiophene ring.

The urea group (-NH-CO-NH₂) gives rise to a series of characteristic vibrational bands. The N-H stretching vibrations are typically observed in the region of 3500-3200 cm⁻¹. In the solid state, extensive hydrogen bonding can lead to a broadening and shifting of these bands to lower wavenumbers. The C=O stretching vibration, often referred to as the amide I band, is a strong and prominent feature in the IR spectrum, generally appearing in the 1700-1630 cm⁻¹ range. The N-H bending vibrations (amide II) and C-N stretching vibrations also provide key diagnostic peaks. pw.edu.plmjbas.com

The thiophene ring, an aromatic heterocycle, exhibits characteristic vibrational modes related to C-H stretching, C=C stretching, and ring breathing vibrations. Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹, while the C=C stretching vibrations of the ring usually appear in the 1600-1400 cm⁻¹ region. The in-plane and out-of-plane bending of the C-H bonds on the thiophene ring also produce a series of weaker absorptions in the fingerprint region.

The ethyl linker (-CH₂-CH₂-) contributes to the spectrum through its C-H stretching and bending vibrations. Asymmetric and symmetric stretching of the methylene (B1212753) groups are expected in the 2950-2850 cm⁻¹ range.

By combining the expected vibrational frequencies from these constituent parts, a detailed assignment of the experimental FT-IR and Raman spectra of this compound can be achieved.

Interactive Data Table: Vibrational Band Assignments for this compound

Vibrational Mode Functional Group Expected Wavenumber Range (cm⁻¹) Spectrum
N-H StretchingUrea (-NH₂)3500 - 3200FT-IR, Raman
Aromatic C-H StretchingThiophene3150 - 3000FT-IR, Raman
Aliphatic C-H StretchingEthyl (-CH₂-)2960 - 2850FT-IR, Raman
C=O Stretching (Amide I)Urea (-CO-)1700 - 1630FT-IR
N-H Bending (Amide II)Urea (-NH₂)1650 - 1550FT-IR
C=C StretchingThiophene1600 - 1400FT-IR, Raman
C-N StretchingUrea1400 - 1200FT-IR, Raman
Symmetric C-N StretchingUrea~1010Raman azom.com
Thiophene Ring VibrationsThiophene1200 - 800FT-IR, Raman

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound (C₇H₁₀N₂OS), the monoisotopic mass is 170.0514 Da. uni.lu High-resolution mass spectrometry (HRMS) would be expected to provide a measured mass very close to this theoretical value, confirming the elemental composition.

The fragmentation of this compound upon ionization, typically through techniques like electrospray ionization (ESI) or electron impact (EI), provides a "fingerprint" that can be used for structural elucidation. nih.govacdlabs.com The fragmentation pathways are governed by the relative stabilities of the resulting fragment ions.

A plausible fragmentation pathway for the [M+H]⁺ ion (m/z 171.0587) of this compound is initiated by cleavages at the weakest bonds and the formation of stable carbocations or neutral losses. Key fragmentation processes for substituted ureas often involve the cleavage of the C-N bond of the urea group, leading to the elimination of an isocyanate moiety (HNCO). nih.gov

Another likely fragmentation pathway involves the cleavage of the bond between the ethyl group and the thiophene ring. The thiophen-2-ylmethyl cation (C₅H₅S⁺) at m/z 97 is a common and stable fragment in the mass spectra of 2-substituted thiophenes.

Interactive Data Table: Proposed Mass Spectrometry Fragmentation of this compound

m/z (Proposed) Proposed Fragment Ion Plausible Neutral Loss
171.0587[M+H]⁺-
128.0692[C₅H₆NS]⁺HNCO
97.0112[C₅H₅S]⁺CH₂CH₂NHCONH₂
71.0401[CH₂NHCONH₂]⁺C₅H₅S

The analysis of these characteristic fragment ions allows for the confirmation of the different structural components of this compound and provides strong evidence for the connectivity of the atoms within the molecule.

Computational and Theoretical Chemistry of N 2 Thien 2 Ylethyl Urea

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of N-(2-thien-2-ylethyl)urea, offering a lens into its stability, electronic characteristics, and potential behavior in chemical reactions.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties

Beyond geometry, DFT is crucial for elucidating key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. osjournal.org The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. researchgate.net

ParameterDescriptionTypical Computational Finding
Ground State GeometryThe lowest-energy 3D arrangement of atoms. Provides optimized bond lengths, bond angles, and dihedral angles.Calculated using DFT (e.g., B3LYP/6-311++G(d,p)). researchgate.net
E(HOMO)Energy of the Highest Occupied Molecular Orbital. Relates to electron-donating ability.A negative energy value, indicating a bound electronic state.
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital. Relates to electron-accepting ability.A negative or small positive energy value.
HOMO-LUMO Gap (ΔE)The energy difference between LUMO and HOMO. A key indicator of chemical reactivity and stability.A larger gap implies higher stability and lower reactivity. researchgate.net
Dipole MomentA measure of the overall polarity of the molecule resulting from its charge distribution.Influences solubility and intermolecular interactions.

Illustrative table of electronic properties calculated for this compound using DFT.

Analysis of Tautomeric Forms and Conformational Isomers of this compound

This compound can exist in different structural forms, including tautomers and conformational isomers. Tautomers are constitutional isomers that readily interconvert. The urea (B33335) moiety can exhibit keto-enol (or amide-iminol) tautomerism, where a proton migrates from a nitrogen atom to the carbonyl oxygen, resulting in an iminol form, C(OH)=N. Computational studies on related urea derivatives show that the amide form is generally more stable than the iminol tautomers. beilstein-journals.orgresearchgate.net Quantum chemical calculations can predict the relative stabilities of these tautomers by comparing their Gibbs free energies (ΔG). rsc.org The energy difference indicates which form is predominant at equilibrium.

Conformational isomers, or conformers, arise from the rotation around single bonds. For this compound, key rotations exist around the C-C bond of the ethyl linker and the C-N bonds of the urea group. These rotations give rise to various spatial arrangements with different energies. Studies on similar alkyl-substituted ureas have identified multiple stable conformers, often designated as cis or trans with respect to the orientation of substituents around the C-N bond. researchgate.netacs.org Computational methods can map the potential energy surface for these rotations to identify the most stable conformers and the energy barriers between them. researchgate.net For instance, research on the closely related molecule zileuton, which also contains a thienylethyl group, demonstrated that the most stable conformers are often stabilized by intramolecular hydrogen bonds. researchgate.net

Isomer TypeDescriptionComputational Approach
Amide TautomerStandard keto form of the urea group (-NH-C(=O)-NH-).Generally found to be the most stable form in DFT calculations. beilstein-journals.org
Iminol TautomerEnol form of the urea group (-N=C(OH)-NH-).Typically calculated to be higher in energy than the amide form.
Rotational ConformersDifferent spatial arrangements due to rotation around single bonds (e.g., C-C, C-N).Potential energy surface scans identify low-energy conformers and transition states. researchgate.net

Illustrative table of tautomeric and conformational isomers of this compound.

Prediction of Acid-Base Properties and Reactivity Descriptors

Computational methods are highly effective in predicting the acid-base properties of molecules. The pKa value, which quantifies acidity, can be estimated by calculating the Gibbs free energy change of the deprotonation reaction in a solvent model. kyushu-u.ac.jpnih.gov For this compound, potential deprotonation sites are the N-H groups of the urea moiety, while protonation is most likely to occur at the carbonyl oxygen or possibly the thiophene (B33073) sulfur atom. researchgate.net Computational studies on amines and related compounds show that accurate pKa prediction is feasible, though it can be computationally demanding. peerj.comsrce.hr

Global reactivity descriptors, derived from DFT calculations, provide a quantitative framework for understanding a molecule's reactivity. nih.gov These descriptors are calculated from the energies of the HOMO and LUMO orbitals. osjournal.org

  • Chemical Potential (μ) : Measures the tendency of electrons to escape from a system.
  • Chemical Hardness (η) : Represents the resistance to change in electron distribution or charge transfer. A higher hardness correlates with lower reactivity.
  • Global Softness (S) : The reciprocal of hardness, indicating a higher propensity for chemical reaction.
  • Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.
  • Local reactivity, which identifies the most reactive sites within the molecule, can be analyzed using Fukui functions. These functions indicate which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.netmdpi.com

    DescriptorFormulaSignificance
    Chemical Potential (μ)μ ≈ -(IP + EA) / 2Electron escaping tendency.
    Chemical Hardness (η)η ≈ (IP - EA) / 2Resistance to charge transfer.
    Global Softness (S)S = 1 / (2η)Indicator of reactivity.
    Electrophilicity Index (ω)ω = μ² / (2η)Electron-accepting capability.

    Illustrative table of global reactivity descriptors, where IP (Ionization Potential) ≈ -E(HOMO) and EA (Electron Affinity) ≈ -E(LUMO).

    Molecular Modeling and Dynamics Simulations for Conformational Space and Interactions

    While quantum mechanics provides deep insights into static electronic properties, molecular modeling and dynamics simulations are essential for exploring the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment.

    Conformational Analysis using Molecular Mechanics and Dynamics

    Exploring the full conformational space of a flexible molecule like this compound using quantum mechanics alone is computationally expensive. A common strategy involves a hierarchical approach. First, Molecular Mechanics (MM) is used to perform a rapid conformational search. researchgate.net MM methods use classical physics-based force fields (e.g., MMFF, AMBER) to calculate the energy of different conformers, allowing for the efficient scanning of thousands of possibilities. This initial search identifies a set of low-energy candidate structures.

    Following the MM search, Molecular Dynamics (MD) simulations can be employed. MD simulates the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov An MD simulation provides a dynamic picture of the molecule, revealing how it flexes, rotates, and transitions between different conformational states at a given temperature. frontiersin.org This approach not only helps validate the low-energy conformers found by MM but also provides information about the relative populations of these conformers and the energy barriers for interconversion. researchgate.net

    Simulation of Intermolecular Interactions and Solvent Effects

    The behavior of this compound is significantly influenced by its interactions with surrounding molecules, whether they are other molecules of the same type (self-association) or solvent molecules. MD simulations are particularly powerful for studying these phenomena. frontiersin.org

    To study solvent effects, the molecule is placed in a simulation box filled with explicit solvent molecules, such as water. readthedocs.io The simulation then tracks the interactions between the solute and solvent over time. For this compound, key interactions would include hydrogen bonds between the urea group's N-H and C=O sites and surrounding water molecules. jlu.edu.cnaps.org These simulations can reveal how the solvent affects the conformational preferences of the molecule and how a hydration shell forms around it. nih.govresearchgate.net Studies on urea in aqueous solutions have shown that it can significantly alter the local structure and hydrogen-bonding network of water. nih.govamolf.nl

    Simulations can also model intermolecular interactions between solute molecules. By simulating multiple this compound molecules, one can observe tendencies for aggregation or dimerization. These interactions are primarily driven by hydrogen bonds between the urea moieties of adjacent molecules, similar to what is observed in urea crystals. aps.org Hirshfeld surface analysis, a technique often combined with computational data, can be used to visualize and quantify these intermolecular contacts in a crystal lattice. researchgate.net

    In Silico Approaches for Biological Target Prediction and Ligand-Receptor Docking

    In silico methods are indispensable tools in computational chemistry for hypothesizing the biological mechanisms of novel or uncharacterized compounds. These approaches leverage computer simulations to predict the biological targets of a molecule and to model its interaction with potential receptors at an atomic level.

    For a compound like this compound, target prediction would be the initial step. This process uses algorithms and databases to identify potential protein targets based on the molecule's structural similarity to known ligands with established biological activities. mdpi.commdpi.com Software platforms such as Swiss Target Prediction, PASS (Prediction of Activity Spectra for Substances), and BindingDB are commonly employed to scan a compound's structure and predict its likely interactions with a wide array of proteins, including kinases, G-protein coupled receptors (GPCRs), and enzymes. mdpi.commdpi.com For instance, studies on various thiophene derivatives have successfully used these tools to predict and later confirm their affinity for targets like kinases. mdpi.comresearchgate.net

    Following target prediction, molecular docking is used to model the interaction between the ligand (this compound) and the predicted protein target. researchgate.net This computational technique predicts the most probable binding mode and orientation of the ligand within the protein's active or allosteric site. nih.gov The process involves generating a multitude of possible conformations of the ligand within the binding pocket and scoring them based on a function that estimates the binding affinity. This provides crucial insights into the feasibility of the interaction and the specific residues involved in binding.

    Virtual Screening and Lead Optimization Methodologies

    Virtual screening and lead optimization are sequential processes in drug discovery that heavily rely on computational modeling. They aim to identify promising drug candidates from large libraries and subsequently refine their chemical structures to enhance desired properties.

    Virtual Screening is a computational technique that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.gov For a scaffold like thiophene-urea, a pharmacophore-based virtual screening could be performed. This involves creating a 3D model of the essential features required for binding (e.g., hydrogen bond donors/acceptors, hydrophobic centers) based on known inhibitors and then using this model to filter compound databases like ZINC. nih.gov Alternatively, structure-based virtual screening uses the 3D structure of the target protein to dock thousands of compounds, ranking them based on their predicted binding affinity. europa.eu

    Lead Optimization follows the identification of a "hit" or "lead" compound from screening. Computational chemistry is used to guide the modification of the lead structure to improve its potency, selectivity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). researchgate.netnih.gov For urea-thiophene carboxamides, for example, structure-activity relationship (SAR) studies have shown that modifying substituents on the aryl urea or the thiophene ring can dramatically alter biological activity. nih.gov Computational models can predict the impact of these modifications before synthesis, saving significant time and resources. The table below illustrates how inhibitory concentration (IC₅₀) can vary with structural changes in related thiophene-urea derivatives, a key aspect explored during lead optimization.

    Table 1: Structure-Activity Relationship (SAR) data for selected α-glucosidase inhibitors with a tetrahydrobenzo[b]thiophen-2-yl)urea core, demonstrating the effect of substitution on inhibitory activity. Data is illustrative of the lead optimization process. nih.gov
    CompoundSubstituent (R)α-glucosidase IC₅₀ (µM)
    Parent Compound (5a)-26.71 ± 1.80
    Derivative 8r4-Trifluoromethylphenyl0.59 ± 0.02
    Derivative 8s3-Trifluoromethylphenyl0.65 ± 0.03
    Acarbose (Reference)-258.53 ± 1.27

    Binding Affinity Prediction and Interaction Fingerprints

    A central goal of molecular docking and other computational methods is the accurate prediction of binding affinity, which quantifies the strength of the interaction between a ligand and a protein.

    Binding Affinity Prediction is typically expressed as a scoring function value (e.g., docking score, Glide energy) in units of kcal/mol. vub.ac.be A more negative score generally indicates a more favorable binding interaction. These scores are calculated based on terms that account for van der Waals forces, electrostatic interactions, hydrogen bonding, and the desolvation penalty upon binding. While these scores provide a valuable relative ranking of different compounds, newer machine learning models and more computationally intensive methods like Free Energy Perturbation (FEP) are being developed for more accurate absolute binding affinity predictions. biorxiv.org The table below shows docking results for Zileuton and its forced degradation products (FDPs), which include a related benzothiophene (B83047) urea structure. Such data is used to compare the binding potential of different analogs.

    Table 2: XP-Molecular Docking Results for Zileuton and its derivatives, illustrating predicted binding affinity metrics. vub.ac.be
    Compound NameDocking ScoreGlide Energy (kcal/mol)
    Zileuton-6.11-31.82
    1-(1-(1H-inden-2-yl)ethyl)urea (ARS)-6.85-27.37
    N-(1-Benzo[b]thiophen-2-yl-ethyl)-hydroxylamine (IMPD)-6.25-20.87
    Bis(benzo[b]thien-2-yl)methanone (BRS)-5.72-34.77

    Interaction Fingerprints provide a detailed, qualitative map of the specific molecular interactions between the ligand and the amino acid residues of the protein. These fingerprints break down the docking pose into a series of specific contacts, such as hydrogen bonds, hydrophobic interactions, π-π stacking, and salt bridges. This analysis is crucial for understanding why a ligand binds and for identifying which parts of the molecule are most important for its activity. For example, a docking study of a potent tetrahydrobenzo[b]thiophen-2-yl)urea derivative against α-glucosidase revealed key hydrogen bonds and hydrophobic interactions with specific residues in an allosteric site, explaining its non-competitive inhibition mechanism. nih.govsci-hub.box

    Table 3: Hypothetical Interaction Fingerprint for a Thiophene-Urea Ligand in a Kinase Active Site. This table illustrates the types of interactions computational methods can identify.
    Ligand MoietyInteraction TypeInteracting Residue
    Urea Carbonyl (C=O)Hydrogen Bond (Acceptor)Backbone NH of Valine
    Urea NHHydrogen Bond (Donor)Side Chain of Aspartate
    Thiophene Ringπ-π StackingPhenylalanine
    Ethyl LinkerHydrophobic InteractionLeucine, Isoleucine

    Biological and Pharmacological Research on N 2 Thien 2 Ylethyl Urea and Analogues

    Mechanism-Based Studies of Biological Activity

    The functional effects of N-(2-thien-2-ylethyl)urea and its analogues are deeply rooted in their specific molecular interactions with biological targets. These interactions range from the direct inhibition of enzymes crucial for inflammatory and proliferative processes to the modulation of cell surface receptors and intracellular signaling cascades.

    The urea (B33335) scaffold present in this class of compounds is a key structural motif for interacting with various enzymes.

    Lipoxygenases: A prominent analogue, Zileuton (N-(1-benzo[b]thien-2-ylethyl)-N-hydroxyurea), is a potent and selective inhibitor of 5-lipoxygenase (5-LOX). nih.govsigmaaldrich.com This enzyme is critical in the biosynthesis of leukotrienes, which are lipid mediators of inflammation. chemicalbook.in Zileuton's mechanism of action involves its N-hydroxyurea group, which is believed to interact with the non-heme iron atom within the catalytic site of the 5-LOX enzyme. nih.gov Specifically, the N-(1-Benzo[b]thien-2-ylethyl) group is thought to be responsible for the compound's specific effect on 5-lipoxygenase. nih.govuq.edu.au Studies using electron paramagnetic resonance spectroscopy have shown that the N-hydroxyurea moiety of Zileuton is oxidized by lipoxygenase, forming a nitroxide radical, which is a key step in the inhibitory process. nih.gov In contrast, this compound, also known as N-Dehydroxyzileuton, is a metabolite of Zileuton that lacks the N-hydroxy group and is considered pharmacologically inactive as a 5-LOX inhibitor. cymitquimica.com

    Ribonucleotide Reductases: The parent compound, hydroxyurea (B1673989) (HU), is known to inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis. nih.gov This inhibitory action is attributed to the hydroxyl (OH) group on the urea molecule. nih.govuq.edu.au While Zileuton is a derivative of hydroxyurea, its bulky N-(1-benzo[b]thien-2-ylethyl) substituent directs its activity towards 5-lipoxygenase rather than ribonucleotide reductase, highlighting how structural modifications can dramatically alter enzymatic targets. nih.govuq.edu.au

    Kinases: Certain urea-containing compounds have been developed as kinase inhibitors, a class of enzymes that plays a central role in cellular signaling and proliferation. For instance, a series of novel carnosic acid derivatives incorporating a urea moiety at the C-20 position were synthesized and evaluated for their antiproliferative activity. mdpi.comnih.gov The most promising of these, derivative 14 , was found to induce cell cycle arrest by downregulating Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). mdpi.comnih.gov Molecular docking studies confirmed that this compound interacts with key residues in the active site of CDK6. mdpi.comnih.gov Historically, urea-based drugs like Sorafenib and Lenvatinib are known to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), demonstrating the importance of the urea scaffold in kinase-targeted drug design. nih.gov

    Table 1: Enzyme Inhibition by this compound Analogues
    Compound/Analogue ClassEnzyme TargetMechanism/EffectReference
    Zileuton5-Lipoxygenase (5-LOX)Inhibits leukotriene synthesis by binding to the catalytic iron site. nih.govsigmaaldrich.comnih.gov
    HydroxyureaRibonucleotide ReductaseInhibits DNA synthesis. nih.govuq.edu.au
    Carnosic Acid-Urea Derivatives (e.g., Compound 14)CDK4, CDK6Downregulation of kinase expression, leading to cell cycle arrest. mdpi.comnih.gov
    Sorafenib, LenvatinibVEGFR2 and other kinasesInhibition of kinase signaling pathways. nih.gov

    Analogues of this compound have been investigated for their ability to modulate various cell surface receptors, indicating a broader pharmacological potential beyond enzyme inhibition.

    Toll-Like Receptors (TLRs): Research into urea analogues bearing an N-alkyl-N'-(thiophen-2-yl) scaffold led to the discovery of novel modulators of the innate immune system. nih.gov A high-throughput screening and subsequent optimization identified compound SMU-C13 as a potent and direct agonist of human Toll-like receptor 2 (TLR2), with an EC50 of 160 nM. nih.gov Mechanistic studies revealed that SMU-C13 activates a heterodimer of TLR1 and TLR2, which in turn stimulates the NF-κB signaling pathway, leading to the production of downstream cytokines like TNF-α. nih.gov This demonstrates that the thiophene-urea structure can serve as a non-lipopeptide scaffold for activating TLR2, a key receptor in pathogen recognition and immune response. nih.gov

    Other Receptors: The versatility of the urea structure is further highlighted by its incorporation into ligands for other receptor families. For example, novel ureas containing N-aryl or N-heteroaryl substituted heterocycles have been developed as selective antagonists of the human P2Y1 receptor, a key receptor involved in ADP-mediated platelet activation and thrombus formation. google.com In a different context, a highly substituted urea derivative of adenosine (B11128), UK-432097 , was identified as a potent and selective agonist for the A2A adenosine receptor. nih.gov The urea group in this complex molecule forms crucial hydrogen bonds with residues Glu169 and Tyr271 in the receptor's binding pocket, contributing to the conformational changes required for receptor activation. nih.gov

    Table 2: Receptor Modulation by Urea-Containing Analogues
    Compound/AnalogueReceptor TargetActivityKey FindingReference
    SMU-C13 (Thiophene-urea analogue)TLR1/TLR2AgonistPotent and direct agonist (EC50 = 160 nM) that activates the NF-κB pathway. nih.gov
    N-aryl substituted ureasP2Y1 ReceptorAntagonistSelective inhibitors with potential for treating thromboembolic disorders. google.com
    UK-432097A2A Adenosine ReceptorAgonistUrea moiety forms key hydrogen bonds in the receptor binding site. nih.gov

    By interacting with enzymes and receptors, this compound analogues can profoundly influence intracellular signaling networks that govern cellular responses.

    Inflammatory Pathways (NF-κB, MAPK): The inhibition of 5-LOX by Zileuton directly curtails the production of leukotrienes, which are powerful signaling molecules that mediate inflammation. nih.govchemicalbook.in This action effectively dampens the signaling cascades that lead to inflammatory responses such as edema and immune cell migration. chemicalbook.in Furthermore, thiophene-urea analogues that act as TLR2 agonists, like SMU-C13, directly trigger pro-inflammatory signaling by activating the NF-κB pathway, leading to cytokine production. nih.gov Other studies have shown that certain phenolic compounds can suppress the immune response by blocking the activation of both NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically by downregulating the phosphorylation of key proteins like p38, JNK, and ERK. researchgate.netnih.gov

    Cell Cycle and Proliferation Pathways: Urea derivatives have been shown to modulate pathways controlling cell growth and division. The anticancer activity of carnosic acid-urea derivatives is achieved by inducing cell cycle arrest at the G0/G1 phase, a process mediated by the downregulation of the kinase proteins CDK4 and CDK6. mdpi.comnih.gov

    Immune Signaling (JAK-STAT): The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a primary signaling route for a wide array of cytokines and is fundamental to immune regulation. Zileuton has been shown to modulate this pathway indirectly. By inhibiting the production of Leukotriene B4 (LTB4), an inducer of Interleukin-2 (IL-2), Zileuton significantly reduces IL-2 secretion from immune cells. nih.govuq.edu.au Since IL-2 is a key cytokine that signals through the JAK-STAT pathway to promote lymphocyte proliferation, Zileuton's activity represents a modulation of this critical immune signaling axis. nih.gov

    Receptor Agonism and Antagonism Profiling (e.g., Toll-Like Receptors)

    Cellular Responses and Pharmacological Effects

    The mechanistic interactions of this compound and its analogues translate into significant cellular and physiological outcomes, including the inhibition of cancer cell growth and the modulation of inflammatory and immune responses.

    The urea functional group is a feature of several established anticancer agents, and novel derivatives containing this moiety continue to be a focus of drug discovery. Various analogues of this compound have demonstrated notable antiproliferative effects across a range of cancer cell lines.

    For example, a series of benzopyridazine derivatives incorporating urea and thiourea (B124793) structures showed promising antiproliferative activity against human colorectal (HCT-116), liver (HepG-2), and breast (MCF-7) cancer cell lines. ekb.eg Specifically, compounds 5b-d were found to be particularly selective towards the HepG-2 cell line, with IC50 values of 1.6 µM, 1.5 µM, and 1.6 µM, respectively. ekb.eg Similarly, novel N-hydroxyurea derivatives designed as dual Histone Deacetylase (HDAC) and Bromodomain (BET) inhibitors exhibited potent antiproliferative activity. oncologyradiotherapy.com Compound Vb from this series inhibited the growth of colon cancer cells (LS-174T) with a submicromolar IC50 of 0.18 µM. oncologyradiotherapy.com

    In another study, urea derivatives of the natural product carnosic acid were synthesized and evaluated. mdpi.comnih.gov Derivative 14 was the most active, showing potent antiproliferative effects against multiple cancer cell lines, including colorectal (HCT116, SW480), melanoma (A375), and pancreatic (MiaPaca-2) cancer, while showing selectivity for cancer cells over normal fibroblast cells. mdpi.comnih.gov

    Table 3: Antiproliferative Activity of Urea Analogues in Cancer Cell Lines
    Analogue ClassCompoundCancer Cell LineActivity (IC50)Reference
    Benzopyridazine-Urea Derivatives5bHepG-2 (Liver)1.6 µM ekb.eg
    5cHepG-2 (Liver)1.5 µM ekb.eg
    5dHepG-2 (Liver)1.6 µM ekb.eg
    N-hydroxyurea DerivativeVbLS-174T (Colon)0.18 µM oncologyradiotherapy.com
    Carnosic Acid-Urea Derivative14HCT116 (Colorectal)6.2 µM mdpi.com
    A375 (Melanoma)8.1 µM mdpi.com
    MiaPaca-2 (Pancreatic)10.3 µM mdpi.com

    The anti-inflammatory properties of this class of compounds are well-documented, primarily through the action of Zileuton. Its inhibition of 5-LOX leads to a reduction in leukotrienes, which in turn alleviates inflammation, edema, mucus production, and bronchoconstriction, making it an effective therapy for asthma. nih.govchemicalbook.in

    Beyond general anti-inflammatory action, these compounds exhibit specific immunomodulatory effects. A study comparing the effects of Zileuton and Hydroxyurea (HU) on murine spleen cells revealed differential impacts on cytokine secretion. nih.govuq.edu.au While HU was found to increase Interleukin-2 (IL-2) secretion in cells activated by anti-CD3 antibody, Zileuton significantly decreased IL-2 levels by 35%-65% under the same conditions. nih.govuq.edu.au This inhibitory effect on IL-2 secretion is likely a consequence of Zileuton's inhibition of LTB4, a known inducer of IL-2. nih.govuq.edu.au This modulation of a key cytokine highlights a sophisticated immunomodulatory role that could either compromise or beneficially reduce certain immune responses. uq.edu.au The broader anti-inflammatory potential of the thiophene (B33073) scaffold is supported by studies showing that other thiophene derivatives can inhibit inflammation in both acute and chronic animal models. njppp.com

    Table 4: Immunomodulatory Effects of Zileuton on Murine Spleen Cells
    CompoundCell TreatmentEffect on IL-2 SecretionProposed MechanismReference
    ZileutonAnti-CD3 antibody-treated spleen cellsDecreased by 35%-65%Inhibition of 5-lipoxygenase, leading to reduced LTB4 production. LTB4 is an IL-2 inducer. nih.govuq.edu.au
    Hydroxyurea (HU)Anti-CD3 antibody-treated spleen cellsIncreased by 1.17-fold to 6.5-foldMechanism is distinct from Zileuton; not related to 5-LOX inhibition. uq.edu.au

    Antimicrobial and Antiviral Efficacy

    The therapeutic potential of this compound and its analogues extends to the realm of infectious diseases, with various studies highlighting their efficacy against a range of microbial and viral pathogens. The core structure, combining a thiophene ring with a urea moiety, has proven to be a versatile scaffold for the development of new antimicrobial and antiviral agents.

    Research into the antimicrobial properties of this class of compounds has demonstrated notable activity against both bacteria and fungi. A number of urea derivatives have been synthesized and evaluated for their ability to inhibit the growth of clinically relevant pathogens. For instance, a series of novel urea derivatives were screened for their in vitro antimicrobial activity against several bacterial and fungal strains. google.com Some of these compounds exhibited moderate to excellent growth inhibition against various microbes. nih.gov The antimicrobial potential often depends on the specific substitutions on the urea and thiophene moieties. google.comacgpubs.org For example, certain N,N-disubstituted urea derivatives have shown promising activity against resistant bacterial strains. nih.gov The introduction of specific substituents, such as halogens on an aromatic ring attached to the urea nitrogen, has been shown to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. acgpubs.org

    In the context of antiviral research , derivatives of thiophene and urea have been investigated for their ability to inhibit various viruses. While direct studies on this compound are limited, related thiophen urea (TU) derivatives have been identified as potent inhibitors of viruses such as the Hepatitis C Virus (HCV). These compounds have been shown to act as entry inhibitors, preventing the virus from infecting host cells. rsc.org The antiviral activity is often genotype-dependent, although some derivatives have shown broad-spectrum efficacy against multiple HCV genotypes. rsc.org Other urea derivatives have been evaluated for their activity against viruses like the Coxsackie virus B3 (CVB3), though with varying degrees of success. researchgate.net The structural diversity within this chemical class allows for the exploration of activity against a wide range of viral targets. mdpi.com

    The following table summarizes the antimicrobial and antiviral activities of selected this compound analogues and related derivatives from various studies.

    Compound/AnalogueTarget Organism/VirusActivity/EfficacyReference
    Thiophen Urea (TU) DerivativesHepatitis C Virus (HCV)Potent entry inhibitors (EC50 < 30 nM) rsc.org
    N,N-disubstituted urea derivativesAcinetobacter baumanniiGood inhibition nih.gov
    Naphthalene-1,5-diamine urea derivativesBacillus subtilis, Staphylococcus aureusSignificant antibacterial activity acgpubs.org
    Thiazolyl-urea derivativesBacillus mycoides, Escherichia coliPotent antibacterial properties uio.no
    1-(1-arylimidazolidine-2-ylidene)-3-arylalkylurea derivativesCoxsackie virus B3 (CVB3)Slight reduction in viral replication researchgate.net

    Structure-Activity Relationship (SAR) and Structure-Target Relationship (STR) Investigations

    The biological activity of this compound and its analogues is intrinsically linked to their chemical structure. Understanding the relationship between structural features and biological outcomes is crucial for the development of more potent and selective therapeutic agents.

    Elucidation of Key Pharmacophoric Features for this compound Bioactivity

    A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov For the this compound scaffold, several key pharmacophoric features have been identified that contribute to its bioactivity. These include:

    The Thiophene Ring: This sulfur-containing aromatic ring is a critical component. acgpubs.org It can act as a bioisosteric replacement for a phenyl ring and its sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions. acgpubs.orgnih.gov The electron-rich nature of the thiophene ring also contributes to its ability to interact with various biological targets. acgpubs.org

    The Urea Moiety: The urea group (-NH-CO-NH-) is a key hydrogen bond donor and acceptor, facilitating strong interactions with biological receptors. This functionality is a core element in many drug candidates due to its ability to form stable complexes with target proteins. nih.govresearchgate.net

    Substituents on the Urea Nitrogens: The nature and position of substituents on the urea nitrogen atoms significantly influence the biological activity. nih.gov Aromatic or aliphatic groups can be introduced to modulate properties such as lipophilicity and steric bulk, which in turn affect target binding and pharmacokinetic profiles. nih.gov

    Pharmacophore modeling, a computational technique, is often employed to identify and refine these features, guiding the design of new analogues with improved activity. nih.govrsc.org

    Rational Design Strategies for Potency and Selectivity Enhancement

    Rational drug design involves the strategic modification of a lead compound to improve its therapeutic properties. For this compound analogues, several strategies have been employed to enhance potency and selectivity:

    Substitution on the Thiophene Ring: Introducing various substituents onto the thiophene ring can modulate the electronic properties and steric profile of the molecule, leading to improved interactions with the target.

    Modification of the Urea Moiety: Altering the substituents on the terminal nitrogen of the urea group is a common strategy. For example, the introduction of different aryl or heterocyclic rings can lead to compounds with enhanced and more specific biological activities. nih.govnih.gov The replacement of the urea oxygen with sulfur to form a thiourea can also significantly alter the compound's properties and biological activity. acgpubs.orgmdpi.com

    Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation that is optimal for binding to the target receptor. This can lead to a significant increase in potency and selectivity.

    Bioisosteric Replacement: The thiophene ring itself is often considered a bioisostere of a phenyl ring. acgpubs.orgnih.gov Similarly, other heterocyclic rings can be introduced to mimic the thiophene ring, potentially leading to improved properties. This approach of replacing functional groups with others that have similar physicochemical properties can be a powerful tool in drug design. nih.gov

    These rational design strategies, often guided by computational methods like molecular docking, aim to optimize the interactions between the drug molecule and its biological target, thereby maximizing its therapeutic effect. acgpubs.org

    Stereochemical Influences on Biological Activity Profiles

    Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of many drugs. google.commdpi.com For chiral compounds, the different enantiomers can exhibit vastly different pharmacological and toxicological profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and can differentiate between stereoisomers.

    In the context of this compound and its analogues, the introduction of a chiral center can have a profound impact on their biological activity. For instance, if the ethyl linker or a substituent on the urea nitrogen contains a stereocenter, the resulting enantiomers may display different levels of antimicrobial or antiviral efficacy. nih.gov

    While specific studies on the stereoisomers of this compound are not extensively reported, research on related chiral urea and thiourea derivatives has demonstrated the importance of stereochemistry. For example, in a series of N,N-disubstituted urea derivatives, specific stereoisomers, such as (R)- and (S)-enantiomers, showed marked differences in their antibacterial activity against certain strains. nih.gov The synthesis of single enantiomers of a drug, a process known as stereoselective synthesis, is often a key step in developing a more effective and safer therapeutic agent. uio.nonih.gov Chiral separation techniques are also employed to isolate and evaluate the individual enantiomers of a racemic mixture.

    The differential activity of stereoisomers is typically due to one enantiomer having a better fit in the binding site of the target protein. This highlights the importance of considering the three-dimensional structure of drug candidates in the design and development of new therapeutic agents.

    In-Depth Scientific Literature on this compound and its Applications Remains Elusive

    Despite a comprehensive search for scientific literature, detailed research findings specifically on the coordination chemistry, catalytic applications, and materials science use of This compound are not presently available in the public domain. While the compound is listed in chemical databases, dedicated studies outlining its role as a ligand in metal complexation, its application in catalysis, or its integration into advanced materials could not be located.

    The inquiry sought to construct a detailed article based on the following outline:

    Coordination Chemistry and Materials Science Applications of N 2 Thien 2 Ylethyl Urea Derivatives

    Advanced Materials Development Incorporating N-(2-thien-2-ylethyl)urea Scaffolds

    The search for peer-reviewed articles, structural data from crystallographic databases, and papers on catalytic or materials science studies yielded no specific results for "this compound."

    General information on related, but distinct, chemical families is available. For instance, the coordination chemistry of unsubstituted urea (B33335) (CO(NH₂)₂) and its simple derivatives with various metal ions is well-documented. nih.govprimescholars.comrjpbcs.com These studies show that urea typically coordinates to metal ions through its oxygen atom in a monodentate fashion, though N,O-bidentate and bridging modes have also been observed depending on the metal center and reaction conditions. nih.govrjpbcs.com Similarly, the thiophene (B33073) moiety is a known coordinating group in organometallic chemistry.

    In the realm of catalysis, metal complexes incorporating various urea and thiophene derivatives have been explored. For example, ruthenium complexes with nitrogen-based ligands have shown activity in the hydrogenation of ketones and aldehydes. rsc.org Furthermore, the field of electrocatalysis features studies on urea oxidation and the synthesis of urea from CO₂ and nitrate, often employing nickel-based or other transition metal catalysts. acs.orgsemanticscholar.orgmdpi.com However, none of these studies specifically utilize the this compound ligand.

    Patents exist for related structures, such as N-hydroxy-N-(1-(5-methyl-2-thienyl)ethyl)urea, which has been investigated for its biological activity as a lipoxygenase inhibitor. google.com This application, however, falls outside the scope of coordination chemistry and materials science.

    Without dedicated research on this compound, it is not possible to provide scientifically accurate and detailed content for the requested article structure. The synthesis of its metal complexes, their structural characterization, coordination modes, and any potential applications in catalysis or materials science have not been reported in the available scientific literature.

    Therefore, the generation of the requested article with "thorough, informative, and scientifically accurate content" for each specified section and subsection is not feasible at this time due to the absence of primary research on the subject compound.

    Design and Synthesis of Functional Polymers and Nanocomposites

    The unique molecular architecture of this compound, featuring both a reactive urea group and a polymerizable thiophene ring, makes it a valuable building block in the design and synthesis of advanced functional materials. Researchers have leveraged these functionalities to create a variety of polymers and nanocomposites with tailored properties for specific applications. The urea moiety offers sites for hydrogen bonding and can participate in polycondensation reactions, while the thiophene unit allows for the formation of conjugated polymer backbones through electropolymerization or metal-catalyzed coupling reactions.

    The synthesis of functional polymers incorporating urea derivatives often involves step-growth polymerization mechanisms. For instance, polyurethane-ureas can be synthesized by reacting diisocyanates with metal-containing diols and a bis-urea. kpi.ua This method allows for the incorporation of metal ions into the polymer backbone, creating materials with unique thermal and ionic properties. kpi.ua Another common approach is the synthesis of poly(urea-formaldehyde) resins, where urea or its derivatives react with formaldehyde (B43269) in an acidic medium to form crosslinked thermosetting polymers. scielo.brmdpi.com These materials are often used to create microcapsules for applications like self-healing composites. scielo.br The Biginelli reaction, a multicomponent reaction, has also emerged as a powerful tool for preparing functional polymers from (thio)urea derivatives, β-keto esters, and aldehydes, leading to materials with potential biomedical applications. nih.gov

    In the context of this compound, the thiophene group enables its use in the synthesis of polythiophene-based materials. Polythiophenes are a class of conducting polymers with interesting electronic and optical properties. The polymerization can be achieved through methods like Grignard metathesis (GRIM) coupling, which allows for the synthesis of regioregular polymers with controlled molecular weights. researchgate.net By incorporating the this compound moiety as a side chain on the polythiophene backbone, it is possible to introduce specific functionalities, such as hydrogen-bonding sites, which can influence the polymer's self-assembly, solubility, and interaction with other molecules or ions.

    Nanocomposites based on this compound derivatives are designed to combine the properties of the organic functional molecule with the advantages of a nanoscale inorganic scaffold. A common strategy involves the functionalization of nanoparticles, such as silica (B1680970) (SiO2) or iron oxide (Fe3O4), with urea-containing ligands. mdpi.com For example, superparamagnetic iron oxide nanoparticles can be coated with a silica shell, which is then functionalized with aminopropyl groups. These amino groups can be further reacted to introduce urea functionalities, providing specific binding sites on the nanoparticle surface. mdpi.comrsc.org Similarly, thiophene derivatives can be grafted onto the surface of nanoparticles like barium titanate to create nanocomposites with enhanced dielectric properties. researchgate.net These hybrid materials merge the processability and functionality of the polymer with the physical properties (e.g., magnetic, dielectric) of the inorganic core.

    Table 1: Synthesis of Functional Polymers and Nanocomposites from Urea/Thiophene Derivatives

    Material Type Synthesis Method Precursors Key Features & Properties
    Metal-Containing Polyurethane-ureas Polycondensation Metal-containing diols, Toluene diisocyanate (TDI), Bis-urea Ionic links in the polymer backbone; enhanced thermal stability. kpi.ua
    Poly(urea-formaldehyde) (PUF) Microcapsules In situ oil-in-water polymerization Urea, Formaldehyde, Emulsifier Forms microcapsules for encapsulating active agents. scielo.br
    Biginelli-type Polymers Multicomponent Reaction (Biginelli) / Free Radical Polymerization β-keto ester, Aldehydes, (Thio)urea derivatives Creates polymers with dihydropyrimidinone moieties; potential antioxidant properties. nih.gov
    Regiocontrolled Polythiophenes Kumada Catalyst Transfer Polymerization (KCTP) / Grignard Metathesis (GRIM) Dibromo-thiophene derivatives, Grignard reagents, Ni(dppp)Cl2 catalyst Controlled molecular weight and regioregularity (Head-to-Tail content); defined electronic properties. researchgate.net
    Functionalized Fe3O4@SiO2 Nanoparticles Ultrasound-assisted coprecipitation and surface functionalization Fe precursors, (3-Aminopropyl)triethoxysilane (APTES), Urea-containing molecules Superparamagnetic core with a functional shell; biocompatible; provides sites for further conjugation. mdpi.com
    Chitosan-based Supramolecular Nanocomposite Multi-step synthesis involving linkers Chitosan, Toluene-2,4-diisocyanate (TDI), Pyromellitic dianhydride (PMDA), Cu(II) ions Biocompatible polymer backbone supporting metal nanoparticles; acts as a recoverable catalyst. rsc.org

    Applications in Sensing and Molecular Recognition Technologies

    The dual-functionality of the this compound structure—comprising a hydrogen-bond-donating urea group and a signal-transducing thiophene moiety—renders it and its derivatives highly effective in the field of chemical sensing and molecular recognition. The urea group is a well-established binding site for anions, while the thiophene unit can be integrated into conjugated systems that exhibit changes in their optical or electronic properties upon guest binding.

    The primary mechanism for molecular recognition by urea-based sensors is the formation of hydrogen bonds between the urea N-H protons and an anionic guest. mdpi.com This interaction is particularly effective for the recognition of oxoanions and halides, such as fluoride (B91410) (F⁻). Upon binding, a charge-transfer complex can be formed, leading to a detectable signal. mdpi.com The strength and selectivity of this binding can be tuned by modifying the substituents on the urea group. Electron-withdrawing groups attached to the urea moiety can enhance the acidity of the N-H protons, thereby increasing the binding affinity for anions. mdpi.com The interaction between the urea-based receptor and the anion can be monitored using various analytical techniques, including UV-Vis absorption spectroscopy, fluorescence spectroscopy, and ¹H-NMR titration experiments. In ¹H-NMR studies, the formation of a hydrogen-bonded complex is typically evidenced by a significant downfield shift of the urea proton signals upon addition of the anion. mdpi.com

    Derivatives of this compound are promising candidates for optical sensors. The thiophene ring can act as a fluorophore or chromophore. When the urea group binds to an analyte, the resulting electronic perturbation can modulate the photophysical properties of the thiophene unit. This can lead to a change in the fluorescence intensity (quenching or enhancement) or a shift in the absorption/emission wavelength, providing a clear colorimetric or fluorescent signal. mdpi.com For instance, studies on bis-urea substituted thiophene derivatives have shown that these molecules can self-assemble into highly ordered monolayers on surfaces, driven by intermolecular hydrogen bonding between the urea groups. core.ac.uk This controlled organization is crucial for creating sensitive and selective sensor surfaces.

    The integration of these molecular recognition units with nanostructured materials can significantly amplify sensor performance. colostate.edu Functionalizing nanoparticles with urea-based ligands creates high-surface-area platforms for sensing, enhancing sensitivity and allowing for lower limits of detection. nih.gov For example, gold nanoparticles functionalized with urea derivatives can be used for the colorimetric detection of specific anions. The binding of the anion to the urea groups on the nanoparticle surface can induce aggregation of the nanoparticles, resulting in a distinct color change. Similarly, incorporating these recognition elements into polymer matrices or onto the surface of optical fibers can lead to the development of robust, reusable sensing devices. mdpi.com

    Table 2: Urea-Derivative Based Systems for Sensing and Molecular Recognition

    Sensor/Receptor System Target Analyte Sensing Mechanism Detection Method Key Findings
    N,N′-disubstituted urea Fluoride anion (F⁻) Hydrogen bonding; formation of a charge-transfer (CT) complex. mdpi.com Absorption & Fluorescence Spectroscopy, ¹H-NMR Selective recognition of F⁻ over other halides with a high association constant; signaling via CT complex formation. mdpi.com
    DITIPIRAM-based urea derivatives Carboxylates (Acetate, Benzoate), Chloride Convergent array of four urea NH hydrogen bond donors. mdpi.com ¹H-NMR Titration, X-ray Crystallography Forms remarkably stable complexes, even in competitive solvents like DMSO/water mixtures. mdpi.com
    Bis-urea substituted thiophenes Self-assembly study Intermolecular hydrogen bonding between urea groups. core.ac.uk Scanning Tunneling Microscopy (STM) Forms highly ordered, stable supramolecular monolayers at the liquid/solid interface. core.ac.uk
    Nanoparticles with urea-based inhibitors Prostate-Specific Membrane Antigen (PSMA) Specific binding of the urea-based inhibitor to the active site of the enzyme. nih.gov NAAG Assay Functionalized nanoparticles effectively bind to the target protein, demonstrating utility in targeted molecular recognition. nih.gov
    MOF-based optical fiber sensor CO₂ Adsorption of gas molecules onto the MOF surface. mdpi.com Interferometry High selectivity for CO₂ gas relative to other small gases like H₂, N₂, and O₂. mdpi.com

    Future Perspectives and Research Trajectories for N 2 Thien 2 Ylethyl Urea

    Innovations in Synthetic Methodologies and Sustainable Production

    The synthesis of urea (B33335) derivatives has traditionally relied on methods involving toxic reagents like phosgene (B1210022) and isocyanates. nih.gov Future research will likely focus on developing more sustainable and environmentally friendly synthetic routes for N-(2-thien-2-ylethyl)urea and its analogues.

    Green Chemistry Approaches: The development of greener synthetic methods is a key area of future research. This includes the use of less toxic reagents, such as ethylene (B1197577) carbonate or diethyl carbonate, and the exploration of catalytic systems that are more environmentally benign. nih.gov For instance, the direct synthesis of urea derivatives from amines and carbon dioxide (CO2) using electrochemical methods is a promising sustainable alternative. nih.govacs.org This approach, which can be powered by renewable energy, offers a pathway to reduce the carbon footprint associated with traditional synthesis. nih.govspringernature.com

    Catalytic Innovations: Future research will likely explore novel catalytic systems to improve the efficiency and selectivity of this compound synthesis. This could involve the use of transition metal catalysts, such as palladium, for C-N bond formation. nih.govacs.org Additionally, the development of organocatalytic reactions and the use of biocatalysts could offer milder and more selective synthetic routes. nih.gov The use of ruthenium pincer complexes as catalysts for urea synthesis directly from methanol (B129727) and amines is a highly atom-economical approach that produces hydrogen as the only byproduct. organic-chemistry.org

    Process Intensification and Flow Chemistry: The application of process intensification and flow chemistry techniques could lead to more efficient, safer, and scalable production of this compound. These technologies offer better control over reaction parameters, leading to higher yields and purity, while minimizing waste generation.

    Table 1: Comparison of Synthetic Methodologies for Urea Derivatives

    Methodology Reagents Advantages Disadvantages Future Research Direction
    Traditional Synthesis Phosgene, Isocyanates High reactivity, well-established Highly toxic reagents, environmental concerns Development of safer phosgene substitutes nih.gov
    Green Synthesis CO2, Amines, Carbonates Use of renewable feedstock, reduced toxicity, milder conditions nih.govacs.org May require high pressure and temperature, lower yields in some cases nih.gov Optimization of catalysts and reaction conditions for higher efficiency icn2.cat
    Catalytic Synthesis Transition metals, Organocatalysts High selectivity, atom economy, milder reaction conditions nih.govorganic-chemistry.org Catalyst cost and recovery, potential for metal contamination Development of reusable and non-toxic catalysts nih.gov
    Electrochemical Synthesis CO2, Nitrates, Electricity Use of renewable energy, reuse of CO2, reduced pollution icn2.cat Technical challenges in catalyst design and efficiency icn2.cat Fundamental understanding of catalyst structure and reaction mechanisms springernature.comicn2.cat

    Advancements in Drug Discovery and Development Pipeline

    The urea functional group is a key pharmacophore in many approved drugs due to its ability to form stable hydrogen bonds with biological targets. nih.gov this compound and its derivatives are therefore of significant interest in drug discovery.

    Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound scaffold will be crucial to explore its structure-activity relationships. This involves synthesizing a library of analogues with variations in the thiophene (B33073) ring, the ethyl linker, and the urea moiety to identify compounds with enhanced potency and selectivity for specific biological targets. For example, a study on N-aryl-5-aryloxazol-2-amine derivatives, which are structurally related, was conducted to establish a structure-activity relationship for inhibiting 5-lipoxygenase.

    Identification of Novel Drug Candidates: High-throughput screening of this compound and its derivatives against a wide range of biological targets could lead to the identification of novel drug candidates for various diseases. This compound is a known metabolite of Zileuton, a 5-lipoxygenase inhibitor used in the management of asthma. cymitquimica.comcymitquimica.comnih.gov Further research could explore its potential as a lead compound for other inflammatory conditions or even in different therapeutic areas.

    Preclinical and Clinical Development: Promising candidates identified through SAR studies and screening will need to undergo rigorous preclinical evaluation, including in vitro and in vivo studies to assess their efficacy, and pharmacokinetic properties. Successful preclinical candidates could then advance to clinical trials to evaluate their safety and efficacy in humans.

    Exploration of Novel Biological Targets and Therapeutic Areas

    While the primary known association of this compound is with the 5-lipoxygenase pathway, future research should aim to identify novel biological targets and expand its therapeutic potential. cymitquimica.com

    Target Deconvolution and Mechanism of Action Studies: Advanced chemical biology tools and proteomic approaches can be employed to identify the direct binding partners of this compound in cells. Elucidating the precise mechanism of action will be critical for understanding its pharmacological effects and for identifying new therapeutic applications.

    Expansion into New Therapeutic Areas: The thiophene and urea moieties are present in compounds with a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. nih.gov For instance, some urea derivatives have shown potential as kinase inhibitors in the treatment of inflammatory diseases. nih.gov Therefore, future investigations could explore the potential of this compound and its analogues in areas such as oncology, infectious diseases, and neurodegenerative disorders. Research on urea analogues bearing an N-alkyl-N'-(thiophen-2-yl) scaffold has already shown their ability to modulate the innate immune response through Toll-like receptors. nih.gov

    Expansion into Novel Material Science and Catalytic Applications

    The unique structural features of this compound, particularly the presence of the thiophene ring and the hydrogen-bonding urea group, make it an interesting candidate for applications in material science and catalysis.

    Development of Novel Polymers and Materials: The thiophene moiety is a well-known building block for conducting polymers. upc.eduacs.orgrsc.org Future research could focus on incorporating this compound into polymer backbones to create novel materials with unique electronic, optical, or mechanical properties. The urea group's ability to form strong hydrogen bonds can be exploited to create self-assembling materials and supramolecular structures. acs.org For example, thiophene-based polyesters are being explored as biobased alternatives to fossil-origin polymers. frontiersin.org

    Catalytic Applications: Urea derivatives can act as organocatalysts in various chemical transformations. nih.gov The presence of both a Lewis basic urea group and a potentially coordinating thiophene ring in this compound could enable its use as a bifunctional catalyst. Future studies could investigate its catalytic activity in reactions such as aldol (B89426) condensations, Michael additions, and other carbon-carbon bond-forming reactions.

    Integration of Advanced Computational and Experimental Techniques

    The synergy between computational modeling and experimental studies will be instrumental in accelerating the research and development of this compound.

    Computational Modeling and Simulation: Molecular modeling techniques, such as molecular docking and density functional theory (DFT), can be used to predict the binding modes of this compound with various biological targets and to understand its electronic properties. ekb.egmdpi.comnih.gov These computational insights can guide the rational design of more potent and selective analogues. nih.gov Computational studies have also been applied to understand the crystallization and morphology of urea, which can be relevant for its application in materials science. psu.edu

    High-Throughput Screening and Data Analysis: High-throughput screening (HTS) technologies can be employed to rapidly evaluate the biological activity of a large library of this compound derivatives. The vast amount of data generated from HTS can be analyzed using machine learning and artificial intelligence algorithms to identify lead compounds and to build predictive models for their activity.

    Advanced Spectroscopic and Analytical Techniques: The use of advanced spectroscopic techniques, such as 2D NMR and X-ray crystallography, will be essential for the unambiguous characterization of this compound and its derivatives, as well as for studying their interactions with biological macromolecules. acs.org These techniques provide detailed structural information that is crucial for understanding their function at the molecular level.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.